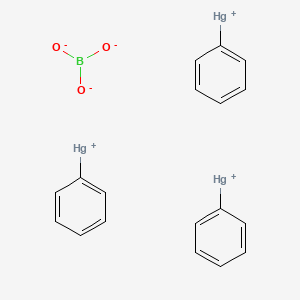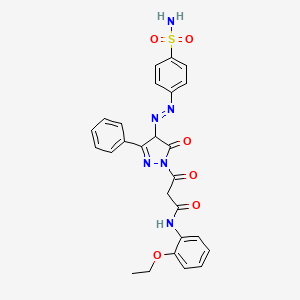
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:
Formation of the Azo Group: The synthesis begins with the diazotization of 4-aminobenzenesulfonamide to form the diazonium salt. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-phenyl-4,5-dihydro-1H-pyrazol-5-one to form the azo compound.
Acylation: The resulting azo compound is acylated with (E)-N-(2-ethoxyphenyl)-3-oxopropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of azo compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of azo dyes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, and modifications of the compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its azo group is responsible for the vivid colors, making it suitable for use in textile and printing industries.
作用機序
The mechanism of action of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide involves interactions with various molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Azo dyes: A broad class of compounds containing the azo group, used in dye manufacturing.
Pyrazolone derivatives: Compounds containing the pyrazolone ring, used in pharmaceuticals.
Uniqueness
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is unique due to its combination of functional groups, including the azo, sulfonamide, and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H24N6O6S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-3-oxo-3-[5-oxo-3-phenyl-4-[(4-sulfamoylphenyl)diazenyl]-4H-pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C26H24N6O6S/c1-2-38-21-11-7-6-10-20(21)28-22(33)16-23(34)32-26(35)25(24(31-32)17-8-4-3-5-9-17)30-29-18-12-14-19(15-13-18)39(27,36)37/h3-15,25H,2,16H2,1H3,(H,28,33)(H2,27,36,37) |
InChIキー |
LXCTVEVXPPPIPX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)N2C(=O)C(C(=N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


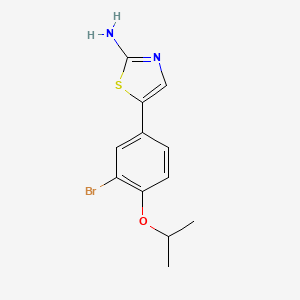
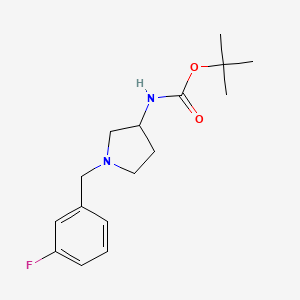
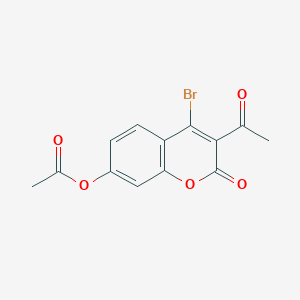

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
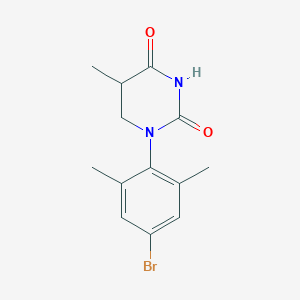
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
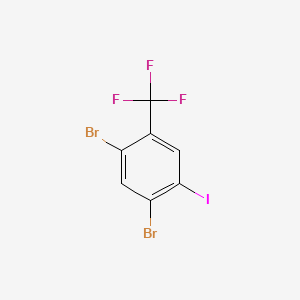
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
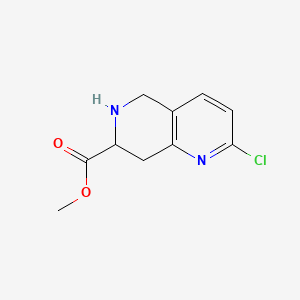
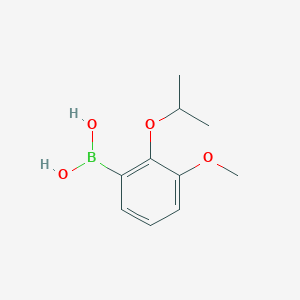
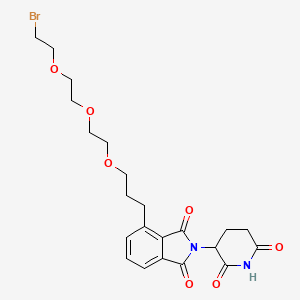
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
